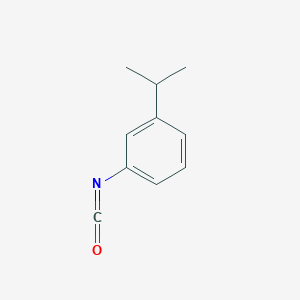
1-Isocyanato-3-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-3-(propan-2-yl)benzene is a compound that belongs to the class of isocyanates, which are known for their reactivity and are widely used in the production of polyurethane materials, pharmaceuticals, and other industrial applications. Isocyanates like 1-Isocyanato-3-(propan-2-yl)benzene are characterized by the presence of the isocyanate group (-N=C=O) attached to an aromatic ring, which in this case is further substituted with an isopropyl group.
Synthesis Analysis
The synthesis of isocyanate derivatives can be complex due to the hazardous nature of some reagents involved. For instance, the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a related compound, has traditionally involved the use of phosgene, a highly toxic and reactive compound. However, research has been directed towards finding safer, more environmentally friendly methods. A study on the optimization of 1,3-Bis(isocyanatomethyl)benzene synthesis has shown that it can be prepared via a liquid phase reaction using bis(trichloromethyl) carbonate as a safer alternative to phosgene. The optimized conditions for this reaction include a specific molar ratio of reactants, reaction temperature, and time, resulting in a significant yield of 83.35% .
Molecular Structure Analysis
The molecular structure of isocyanates is crucial for their reactivity. In the case of alkyl isocyanides, which are similar in structure to 1-Isocyanato-3-(propan-2-yl)benzene, the reactivity can be observed in their ability to undergo cycloaddition reactions. For example, alkyl isocyanides can react with 3-benzylidene-2,4-pentanedione to form furan derivatives through a [1+4] cycloaddition, resulting in densely functionalized furan ring systems. The molecular structure of these products can be confirmed by spectroscopic methods such as 1H NMR, which in one study revealed an AB pattern indicating restricted rotation due to steric hindrance .
Chemical Reactions Analysis
Isocyanates are known for their participation in a variety of chemical reactions, primarily due to the electrophilic nature of the isocyanate group. The reactivity of isocyanates like 1-Isocyanato-3-(propan-2-yl)benzene can be harnessed in the synthesis of complex organic molecules. For example, the reaction between alkyl isocyanides and diketones can lead to the formation of furan derivatives, which are of interest due to their potential applications in pharmaceuticals and materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their molecular structure. The presence of the isocyanate group contributes to their reactivity, while substituents on the aromatic ring can affect properties such as solubility, stability, and resistance to environmental factors. For example, 1,3-Bis(isocyanatomethyl)benzene exhibits excellent yellowing resistance and weather resistance, making it suitable for applications in optical polymer composites and the automotive industry . The modification of the aromatic ring, as seen in the synthesis of nonlinear optical molecules, can also impact the optical properties, with changes in conjugation length affecting the absorption maxima and nonlinear optical behavior .
Aplicaciones Científicas De Investigación
Applications in Optical Polymer Composite Materials
1-Isocyanato-3-(propan-2-yl)benzene, due to its structural similarity to other isocyanates, may find applications in optical polymer composite materials. Isocyanates like 1,3-Bis(isocyanatomethyl)benzene are known for their high-quality performance, excellent yellowing resistance, and weather resistance. These properties make them suitable for use in optical polymer composites, construction, automotive, and other industries. A study by Dong Jianxun et al. (2018) focused on the synthesis optimization of 1,3-Bis(isocyanatomethyl)benzene from m-xylylenediamine and bis(trichloromethyl) Carbonate, highlighting the importance of non-phosgene green synthesis processes for isocyanates due to their broad applications and environmental concerns (Dong Jianxun, Xiaoguang Zheng, Xiaohui Li, Xiaopeng Zhang, & Xiaoyan Feng, 2018).
Catalytic Applications in Polymerization
Isocyanato alkenes like 2-propenyl isocyanate have been studied for their role in polymerization processes. The copolymerization of 2-propenyl isocyanate with trimethylsilyl methacrylate, an electron acceptor monomer, demonstrates the potential of isocyanates in creating polymers with specific properties. These polymers can have applications in various fields, including materials science and engineering. The study by W. Mormann and A. Grimm (1998) provides insights into the polymerization behavior and the resulting polymer properties, indicating the versatility of isocyanates in polymer chemistry (W. Mormann & A. Grimm, 1998).
Hybrid Organic/Inorganic Material Synthesis
The unique structure of 1-Isocyanato-3-(propan-2-yl)benzene suggests potential in the synthesis of hybrid organic/inorganic materials. An example of this is the synthesis and characterization of 1,2-dihydro-1,2-azaborine, which represents a significant advancement in the chemistry and properties of BN heterocycles. Such materials can have applications in biomedical research and materials science, bridging the gap between organic and inorganic chemistry (Adam J. V. Marwitz, M. H. Matus, L. Zakharov, D. Dixon, & Shih‐Yuan Liu, 2009).
Lanthanide-Catalyzed Carbonylation
Isocyanates like 1-Isocyanato-3-(propan-2-yl)benzene could be involved in lanthanide-catalyzed carbonylation reactions, contributing to the synthesis of benzannulated 1,3-diheteroatom five- and six-membered heterocycles. This process represents a novel application of isocyanates in catalysis, offering a pathway to a wide range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Yufeng Jing, Ruiting Liu, Yang-L Lin, & Xigeng Zhou, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
1-isocyanato-3-propan-2-ylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(2)9-4-3-5-10(6-9)11-7-12/h3-6,8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLLJZFRQMSRRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566052 |
Source


|
| Record name | 1-Isocyanato-3-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55304-09-1 |
Source


|
| Record name | 1-Isocyanato-3-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

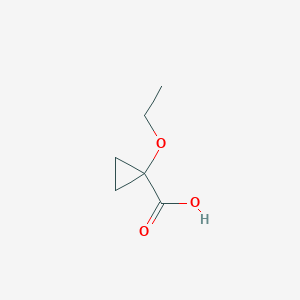
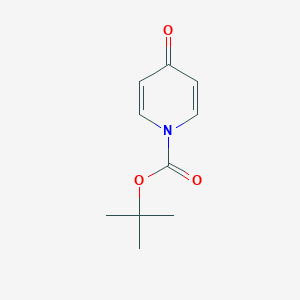
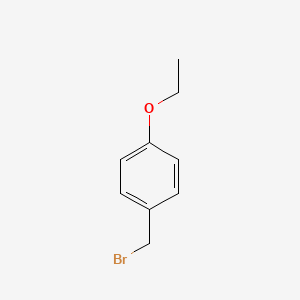
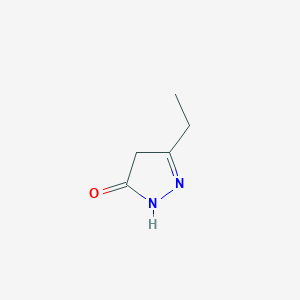
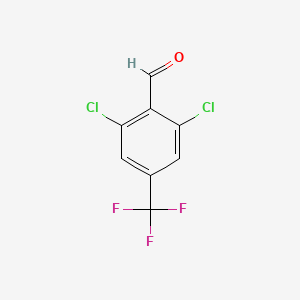
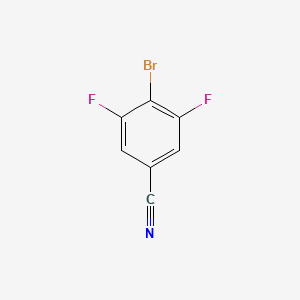
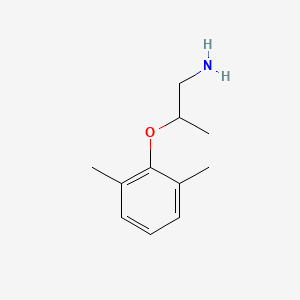
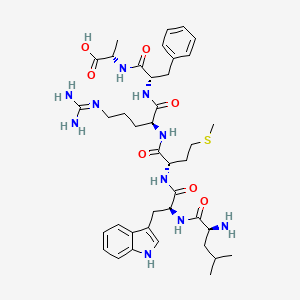

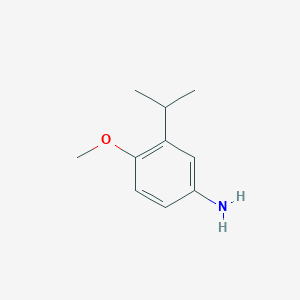


![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)
![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)